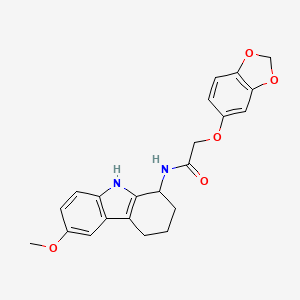![molecular formula C19H19N3O3S2 B10987124 2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10987124.png)
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms at positions 1 and 3, respectively. They exhibit diverse biological activities, including antibacterial, antifungal, anti-inflammatory, antitumor, and antioxidant properties .
- The compound’s structure suggests potential pharmacological relevance due to its unique arrangement of functional groups.
2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide: is a complex organic compound with a thiazole ring system.
Preparation Methods
- Unfortunately, specific synthetic routes and industrial production methods for this compound are not readily available in the literature. researchers often design custom synthetic pathways based on the desired substituents and functional groups.
- Further research would be needed to uncover specific synthetic protocols.
Chemical Reactions Analysis
- The compound may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions would depend on the specific synthetic pathway chosen.
- Major products formed during these reactions would vary based on the reaction type and substituents.
Scientific Research Applications
Chemistry: Investigate its reactivity, stability, and potential as a building block for other compounds.
Biology: Explore its interactions with biological macromolecules (e.g., proteins, nucleic acids).
Medicine: Assess its pharmacological properties, such as potential as an antimicrobial or anticancer agent.
Industry: Consider applications in materials science or drug development.
Mechanism of Action
- The compound’s mechanism of action remains speculative without specific studies.
- Potential molecular targets and pathways could involve protein binding, enzyme inhibition, or modulation of cellular signaling.
Comparison with Similar Compounds
- Unfortunately, I don’t have information on directly similar compounds to compare with this specific one.
- exploring related thiazole derivatives may reveal insights into its uniqueness.
Properties
Molecular Formula |
C19H19N3O3S2 |
|---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[2-(3,4-dimethoxyphenyl)-1,3-thiazol-4-yl]acetamide |
InChI |
InChI=1S/C19H19N3O3S2/c1-24-14-7-6-11(8-15(14)25-2)18-20-12(10-26-18)9-17(23)22-19-21-13-4-3-5-16(13)27-19/h6-8,10H,3-5,9H2,1-2H3,(H,21,22,23) |
InChI Key |
PTNIETQVNPYQLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NC(=CS2)CC(=O)NC3=NC4=C(S3)CCC4)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[2-(1H-imidazol-4-yl)ethyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10987062.png)
![N-{3-[(2-chlorobenzyl)amino]-3-oxopropyl}-1,3,4,9-tetrahydro-2H-beta-carboline-2-carboxamide](/img/structure/B10987069.png)
![2-[(1-methyl-1H-indol-4-yl)oxy]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B10987080.png)
![5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-N-(2-methoxybenzyl)furan-2-carboxamide](/img/structure/B10987083.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B10987086.png)
![N-{4-[(1-methyl-1H-imidazol-2-yl)carbonyl]phenyl}-3-(1H-tetraazol-1-yl)propanamide](/img/structure/B10987087.png)
![N-(1H-indol-4-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide](/img/structure/B10987090.png)
![N-[3-(4-methoxybenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-5-oxopyrrolidine-3-carboxamide](/img/structure/B10987098.png)
![3-{1-[2-(3-fluorophenyl)ethyl]-2,5-dioxoimidazolidin-4-yl}-N-(1,3-thiazol-2-yl)propanamide](/img/structure/B10987100.png)
![N-{[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]carbonyl}glycylglycine](/img/structure/B10987102.png)

![4-{2-methyl-6-[(2-methylprop-2-en-1-yl)oxy]-4-oxoquinazolin-3(4H)-yl}-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B10987122.png)
